N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the thioether group, and the acetamide group. The ethoxyphenyl and 2,5-dimethylphenyl groups would provide additional complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the thioether group, and the acetamide group would likely contribute to its polarity, solubility, and reactivity .Scientific Research Applications
Anticancer Activities
Research has focused on the synthesis of acetamide derivatives and their evaluation as potential anticancer agents. For instance, Duran and Demirayak (2012) synthesized 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives, investigating their anticancer activities against various human tumor cell lines. Compounds demonstrated reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the therapeutic potential of these chemical structures in oncology research (Duran & Demirayak, 2012).
Pharmacological Evaluation
The pharmacological properties of acetamide derivatives extend beyond anticancer activities. For example, derivatives have been explored for their anticonvulsant properties, with certain compounds showing moderate activity in relevant models. This suggests a potential avenue for the development of new therapeutic agents for neurological conditions (Severina et al., 2020).
Antimicrobial and Antioxidant Properties
The antimicrobial evaluation of acetamide derivatives reveals promising activity against various microbial species, indicating the potential for these compounds in addressing infectious diseases. Furthermore, certain derivatives have exhibited notable antioxidant activity, suggesting a role in combating oxidative stress and potentially contributing to the management of diseases where oxidative damage is a factor (Gul et al., 2017).
Synthetic Pathways and Chemical Reactivity
The synthesis and structural characterization of acetamide derivatives provide a foundation for further research into their reactivity and potential applications. Studies involving density functional theory (DFT) calculations and molecular dynamics simulations offer insights into the reactivity properties of these compounds, paving the way for the design of molecules with tailored pharmacological properties (Hossain et al., 2018).
Future Directions
The study of novel compounds like “N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” is crucial for the advancement of various fields, including medicinal chemistry, materials science, and environmental science. Future research could focus on elucidating its synthesis, properties, reactivity, and potential applications .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-18-9-7-17(8-10-18)24-12-11-22-21(24)27-14-20(25)23-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGNGZYVXILJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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